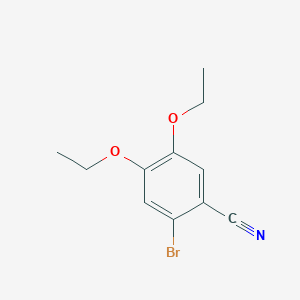

![molecular formula C6H8N6 B1332074 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 37140-08-2](/img/structure/B1332074.png)

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

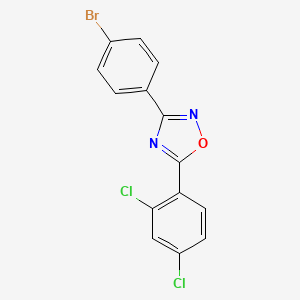

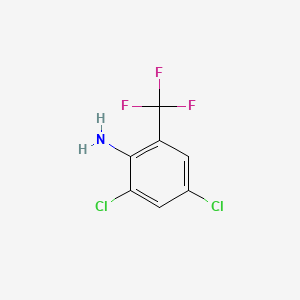

“7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a group of heterocyclic compounds that have shown promising physiological activity .

Synthesis Analysis

The synthesis of triazolopyrimidines is often related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of “7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” can be represented by the formula C6H7N5 .Chemical Reactions Analysis

The formation of the heterocyclic system in triazolopyrimidines proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction generally proceeds under the conditions of acidic catalysis .Wissenschaftliche Forschungsanwendungen

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes are significant in the field of coordination chemistry and have potential applications in catalysis and as sensors due to their optical properties.

Antimalarial Activity

It acts as a dihydroorotate dehydrogenase inhibitor . This enzyme is crucial for the de novo synthesis of pyrimidines in parasites. Inhibitors of this enzyme, like the 7-hydrazinyl derivative, are researched for their antimalarial activity, offering a pathway to new therapeutic agents against malaria.

Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

The compound is used as a reactant for the Vilsmeier reaction , which is a form of chemical reaction that introduces formyl groups into aromatic systems. This reaction is valuable for synthesizing various conjugated carbocycles and heterocycles, which are core structures in many pharmaceuticals.

Pharmacological Activity by Binding to HIV TAR RNA

Research investigations have utilized this compound to study its binding to HIV TAR RNA . The interaction with this RNA element is significant because it plays a role in the transcriptional regulation of the HIV virus. Compounds that can bind to TAR RNA are of interest for their potential pharmacological activity against HIV.

Additive in Silver Bromide Microcrystals

The compound has been used as an additive to study the space charge layer in silver bromide microcrystals . This application is important in the field of photographic science and technology, where understanding the space charge layer can lead to improvements in photographic materials.

Chemical Synthesis and Material Science

Lastly, due to its reactive nature and functional groups, 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a valuable compound in broad areas of chemical synthesis and material science . It can be used to create a variety of novel compounds and materials with potential applications in various industries.

Eigenschaften

IUPAC Name |

(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6/c1-4-2-5(11-7)12-6(10-4)8-3-9-12/h2-3,11H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAXZVMYLDNQTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334474 |

Source

|

| Record name | BAS 09857996 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

CAS RN |

37140-08-2 |

Source

|

| Record name | BAS 09857996 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)

![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)

![3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B1332035.png)